Ethyl 2-amino-2-methyl-4-phenylbutanoate
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Overview
Description
Ethyl 2-amino-2-methyl-4-phenylbutanoate is an organic compound with the molecular formula C13H19NO2 It is a derivative of butanoic acid and contains an amino group, a methyl group, and a phenyl group attached to the butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-methyl-4-phenylbutanoate typically involves the esterification of 2-amino-2-methyl-4-phenylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-methyl-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-amino-2-methyl-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-methyl-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate
- Methyl 3-bromo-4-oxo-4-phenylbutanoate
- Benzyl 2,3-dibenzyl-4-phenylbutanoate
- Butyl 2-hydroxy-4-phenylbutanoate
Uniqueness
Ethyl 2-amino-2-methyl-4-phenylbutanoate is unique due to the presence of both an amino group and a phenyl group on the butanoate backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Ethyl 2-amino-2-methyl-4-phenylbutanoate is an organic compound recognized for its significant biological activity, particularly in medicinal chemistry. Its unique structure, featuring an ethyl ester group, an amino group, and a phenyl group on a butanoate backbone, contributes to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The structural arrangement of this compound enhances its interaction with biological systems. The presence of both an amino group and a phenyl group allows for various biochemical interactions, making it a valuable precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are crucial in managing hypertension and other cardiovascular diseases.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 2-amino-4-phenylbutanoate | Amino group at position 2, phenyl at position 4 | Enhanced biological activity due to phenolic structure |
Ethyl 2-amino-3-phenylpropanoate | Amino group at position 2, phenyl at position 3 | Different reactivity due to altered carbon chain |
Ethyl 2-amino-2-methylbutanoate | Amino group at position 2, no phenyl group | Lacks aromatic character affecting interaction |
This compound operates through several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes involved in metabolic pathways. Its amino group can form hydrogen bonds with biological molecules, influencing their structure and function.
- Modulation of Cellular Functions : By binding to specific targets that regulate blood pressure and cellular metabolism, it may influence cell signaling pathways and gene expression.
- Hydrophobic Interactions : The phenyl group enhances hydrophobic interactions, increasing the compound's binding affinity to target proteins and enzymes.
Biological Activity
Research indicates that this compound exhibits the following biological activities:
- ACE Inhibition : As a precursor for ACE inhibitors, it plays a vital role in regulating blood pressure and treating cardiovascular diseases.
- Cellular Metabolism Modulation : The compound influences various cellular functions by interacting with key metabolic enzymes.
Case Studies and Research Findings
- Therapeutic Applications : Studies have shown that compounds similar to this compound can reduce protein aggregation associated with neurodegenerative diseases. For instance, research demonstrated that certain derivatives activated autophagy pathways in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .
- Chemical Behavior Comparison : Comparative studies highlight how slight variations in the structure of similar compounds can lead to significant differences in their chemical behavior and biological activity. This underscores the importance of structural specificity in drug design.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 2-amino-2-methyl-4-phenylbutanoate |
InChI |
InChI=1S/C13H19NO2/c1-3-16-12(15)13(2,14)10-9-11-7-5-4-6-8-11/h4-8H,3,9-10,14H2,1-2H3 |
InChI Key |
JVWKWQBSJFGQGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCC1=CC=CC=C1)N |
Origin of Product |
United States |
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